3-(2-Methyl-allyloxy)-benzaldehyde

Description

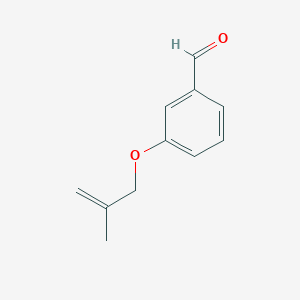

3-(2-Methyl-allyloxy)-benzaldehyde is a benzaldehyde derivative characterized by a 2-methylallyloxy group (-O-CH2-C(CH3)=CH2) substituted at the third position of the aromatic ring. Its structure combines the electrophilic aldehyde group with an ether-linked allyl moiety, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-(2-methylprop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEUNLNJRSTCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424600 | |

| Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-95-8 | |

| Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-allyloxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-methyl-allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-allyloxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allylic position is susceptible to attack by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-(2-Methyl-allyloxy)-benzoic acid.

Reduction: 3-(2-Methyl-allyloxy)-benzyl alcohol.

Substitution: Products vary depending on the nucleophile used, such as 3-(2-Methyl-allyloxy)-benzyl thiol or 3-(2-Methyl-allyloxy)-benzyl amine.

Scientific Research Applications

3-(2-Methyl-allyloxy)-benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-allyloxy)-benzaldehyde depends on its specific application. For instance, in antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Physicochemical Properties

The table below compares 3-(2-Methyl-allyloxy)-benzaldehyde with key structural analogs, highlighting substituent patterns, molecular weights, and inferred properties:

Key Observations:

- Substituent Effects : The 2-methylallyloxy group in the target compound provides a balance between lipophilicity and reactivity, distinct from the methoxy group in 2-Allyl-3-methoxybenzaldehyde or the polar ethoxy chains in 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

- Bioactivity: Eurotium-derived benzaldehydes (e.g., Compound 26) exhibit pronounced antioxidative and antimicrobial properties due to their prenylated side chains and hydroxyl groups . The target compound’s bioactivity remains speculative but could align with these trends.

- Synthetic Accessibility : Compounds with simpler substituents (e.g., 2-Hydroxy-5-methylbenzaldehyde) are easier to synthesize, while those with complex side chains (e.g., Eurotium derivatives) require multi-step biosynthesis .

Biological Activity

3-(2-Methyl-allyloxy)-benzaldehyde, a compound with the chemical formula C11H14O2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a benzaldehyde moiety substituted with a 2-methyl-allyloxy group. This unique structural feature is believed to contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showing potential as a natural preservative in food and pharmaceutical industries. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Salmonella typhimurium | 200 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging demonstrated that this compound can effectively neutralize free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

The biological activity of this compound is thought to arise from its ability to interact with cellular targets. Preliminary studies suggest that the compound may inhibit specific enzymes involved in the biosynthesis of essential cellular components in pathogens. For instance, it may disrupt the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the use of this compound as an alternative treatment for bacterial infections resistant to conventional antibiotics. Patients with chronic infections were treated with a topical formulation containing the compound. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms within two weeks of treatment.

Case Study 2: Antioxidant Properties in Animal Models

In a controlled animal study, rats subjected to oxidative stress were treated with this compound. The results showed a marked decrease in malondialdehyde (MDA) levels, a marker of oxidative damage, and an increase in antioxidant enzyme activities (superoxide dismutase and catalase), highlighting its protective effects against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.